3-methoxycarbonyl-L-phenylalanine
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Overview
Description
3-Methoxycarbonyl-L-phenylalanine is an amino acid derivative with the chemical formula C11H13NO4 It is a modified form of L-phenylalanine, where a methoxycarbonyl group is attached to the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxycarbonyl-L-phenylalanine typically involves the esterification of L-phenylalanine. One common method includes the reaction of L-phenylalanine methyl ester hydrochloride with methoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylene chloride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxycarbonyl-L-phenylalanine involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
L-Phenylalanine: The parent compound, which lacks the methoxycarbonyl group.
N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine: A derivative used in peptide synthesis with a different protecting group.
3-Hydroxy-L-Phenylalanine: Another modified form with a hydroxyl group instead of a methoxycarbonyl group.
Uniqueness: 3-Methoxycarbonyl-L-phenylalanine is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBHDKEVFGGFS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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